Cas no 611240-70-1 (8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine)

8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine structure
611240-70-1 structure
Nombre del producto:8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine
Número CAS:611240-70-1
MF:C8H10F3N3
Megavatios:205.18031167984
CID:501072
PubChem ID:45480427

8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine Propiedades químicas y físicas

Nombre e identificación

    • 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
    • 2-(trifluoromethyl)-5,6,7,8-tetrahydro-8-methylimidazo[1,2-a]pyrazine
    • Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-8-methyl-2-(trifluoromethyl)-
    • AG-G-22435
    • AK136963
    • CTK5B2732
    • EN001705
    • KB-224681
    • QC-8388
    • SureCN5654734
    • 8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine
    • 611240-70-1
    • SCHEMBL5654734
    • DTXSID00670368
    • Imidazo[1,2-a]pyrazine,5,6,7,8-tetrahydro-8-methyl-2-(trifluoromethyl)-
    • YXTNVGKBVBENMV-UHFFFAOYSA-N
    • 8-METHYL-2-(TRIFLUOROMETHYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRAZINE
    • EN300-1660963
    • AKOS015904257
    • MDL: MFCD11042753
    • Renchi: InChI=1S/C8H10F3N3/c1-5-7-13-6(8(9,10)11)4-14(7)3-2-12-5/h4-5,12H,2-3H2,1H3
    • Clave inchi: YXTNVGKBVBENMV-UHFFFAOYSA-N
    • Sonrisas: CC1C2=NC(=CN2CCN1)C(F)(F)F

Atributos calculados

  • Calidad precisa: 205.0828
  • Masa isotópica única: 205.083
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 218
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 29.8A^2

Propiedades experimentales

  • Denso: 1.489
  • Punto de ebullición: 311.899°C at 760 mmHg
  • Punto de inflamación: 142.432°C
  • índice de refracción: 1.557
  • PSA: 29.85

8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM168099-1g
8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
611240-70-1 95%
1g
$*** 2023-05-30
Enamine
EN300-1660963-0.5g
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1 90%
0.5g
$980.0 2023-06-04
Enamine
EN300-1660963-2.5g
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1 90%
2.5g
$2464.0 2023-06-04
Alichem
A099001143-10g
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
611240-70-1 95%
10g
$4716.80 2023-09-01
Enamine
EN300-1660963-2500mg
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1
2500mg
$2464.0 2023-09-21
Enamine
EN300-1660963-250mg
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1
250mg
$623.0 2023-09-21
Enamine
EN300-1660963-1000mg
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1
1000mg
$1256.0 2023-09-21
Enamine
EN300-1660963-10000mg
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1
10000mg
$5405.0 2023-09-21
Enamine
EN300-1660963-500mg
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1
500mg
$980.0 2023-09-21
Enamine
EN300-1660963-0.25g
8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
611240-70-1 90%
0.25g
$623.0 2023-06-04

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:611240-70-1)8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine
A833058
Pureza:99%
Cantidad:5g
Precio ($):3585.0